molecular formula C8H16ClNO2 B8194141 Ethyl (R)-2-(pyrrolidin-3-yl)acetate hydrochloride

Ethyl (R)-2-(pyrrolidin-3-yl)acetate hydrochloride

Cat. No.: B8194141
M. Wt: 193.67 g/mol
InChI Key: XYHHKYXWUASOJF-OGFXRTJISA-N
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Description

Ethyl (R)-2-(pyrrolidin-3-yl)acetate hydrochloride (CAS: 726139-60-2) is a chiral pyrrolidine derivative characterized by an ethyl ester group and a pyrrolidin-3-yl moiety. Its molecular formula is C₈H₁₆ClNO₂, with a molecular weight of 193.67 g/mol . This compound is typically synthesized via esterification and subsequent hydrochlorination, yielding a solid with a purity ≥95% . It serves as a key intermediate in pharmaceutical research, particularly in the development of fatty acid synthase (FASN)-targeted positron emission tomography (PET) tracers for prostate cancer diagnosis .

Properties

IUPAC Name

ethyl 2-[(3R)-pyrrolidin-3-yl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-2-11-8(10)5-7-3-4-9-6-7;/h7,9H,2-6H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHHKYXWUASOJF-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H]1CCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride typically involves the esterification of ®-2-(pyrrolidin-3-yl)acetic acid with ethanol in the presence of a suitable acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually involve refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of ®-ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

®-ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Neuropharmacology

Ethyl (R)-2-(pyrrolidin-3-yl)acetate hydrochloride has been investigated for its potential effects on neurotransmitter systems, particularly those involving acetylcholine and dopamine. These interactions suggest possible applications in treating neurological disorders such as Alzheimer's disease and schizophrenia.

  • Mechanism of Action : Studies indicate that this compound may modulate receptor activity related to neurotransmission, potentially enhancing synaptic transmission or altering signaling pathways critical for cognitive functions .

Anti-inflammatory Properties

Recent research has highlighted the anti-inflammatory potential of this compound. In preclinical studies, it demonstrated significant efficacy in reducing inflammation in various models.

  • Case Study : In a carrageenan-induced paw edema model, administration of the compound resulted in notable reductions in edema at various dosages (10 mg/kg showed a reduction of 33.3% at the second hour, escalating to 40.58% at 30 mg/kg after five hours) . This suggests its potential as an analgesic and anti-inflammatory agent.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The presence of both ester and amine functionalities contributes to its unique biological properties.

Synthesis Process Overview

  • Starting Materials : Pyrrolidine derivatives and acetic acid derivatives.
  • Reagents : Common reagents include acid chlorides or anhydrides.
  • Purification : The final product is purified through recrystallization or chromatography techniques to ensure high purity levels suitable for biological testing.

Mechanism of Action

The mechanism of action of ®-ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Stereoisomeric Variants

Differences in stereochemistry significantly influence physicochemical and biological properties:

Compound Name CAS RN Configuration Molecular Weight (g/mol) Key NMR Data (δ, ppm) Bioactivity Relevance
Ethyl (R)-2-(pyrrolidin-3-yl)acetate HCl 726139-60-2 R 193.67 1H NMR (CDCl₃): 4.14 (q, J=7.1 Hz) Higher metabolic stability
Ethyl (S)-2-(pyrrolidin-3-yl)acetate HCl N/A S 193.67 Similar to R-isomer but distinct in chiral center interactions Potential differences in target binding

The R-configuration enhances metabolic stability due to optimized enzyme-substrate interactions, as observed in PET tracer studies .

Functional Group Modifications

Substituents on the pyrrolidine ring or ester group alter reactivity and applications:

Compound Name CAS RN Substituent Molecular Weight (g/mol) Key Properties
Ethyl 2,2-difluoro-2-(pyrrolidin-3-yl)acetate HCl 2408957-54-8 Difluoro 229.70 Increased lipophilicity; discontinued due to stability issues
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate HCl 1050208-10-0 Hydroxy, pyridinyl 217.65 Enhanced solubility; used in coordination chemistry
Ethyl 2-amino-2-(pyridin-3-yl)acetate HCl 89148-88-9 Amino, pyridinyl 216.67 Reactivity in peptide coupling reactions
  • Fluorinated analogues (e.g., 2408957-54-8) exhibit higher lipophilicity but face stability challenges, limiting their utility .
  • Hydroxy/pyridinyl derivatives (e.g., 1050208-10-0) show improved aqueous solubility, making them suitable for metal-chelation studies .

Pyrrolidine vs. Pyridine-Based Analogues

Replacing pyrrolidine with pyridine alters electronic properties and toxicity:

Compound Name CAS RN Core Structure Molecular Weight (g/mol) Toxicity Profile
2-(Pyridin-3-yl)acetic acid 501-81-5 Pyridine 137.14 Causes severe eye/respiratory irritation
Ethyl (R)-2-(pyrrolidin-3-yl)acetate HCl 726139-60-2 Pyrrolidine 193.67 Lower acute toxicity; no significant hazards reported

Pyridine derivatives (e.g., 501-81-5) are associated with higher irritation risks due to aromatic nitrogen lone-pair interactions , whereas pyrrolidine-based compounds are generally safer for laboratory handling .

Biological Activity

Ethyl (R)-2-(pyrrolidin-3-yl)acetate hydrochloride, with the CAS number 1332459-32-1, is a compound that has garnered interest for its potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₆ClNO₂
  • Molecular Weight : 193.67 g/mol
  • InChI Key : XYHHKYXWUASOJF-OGFXRTJISA-N

1. Neuroprotective Effects

Research has indicated that derivatives of pyrrolidine, including this compound, may exhibit neuroprotective properties. A study highlighted the compound's role as an inhibitor of neutral sphingomyelinase 2 (nSMase2), which is implicated in neurodegenerative diseases such as Alzheimer's disease. The compound demonstrated significant inhibition of exosome release from the brain in vivo, suggesting a potential therapeutic application in neuroprotection .

2. Anticancer Activity

The anticancer potential of pyrrolidine derivatives has been investigated in various studies. For instance, 5-oxopyrrolidine derivatives have shown activity against human lung adenocarcinoma cells (A549). While specific data on this compound is limited, similar compounds have exhibited varying degrees of cytotoxicity and selectivity towards cancerous versus non-cancerous cells .

3. Antimicrobial Properties

Pyrrolidine derivatives have also been studied for their antimicrobial properties. In vitro tests have shown that certain pyrrolidine compounds possess antibacterial and antifungal activities against various strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications in the pyrrolidine ring can enhance bioactivity .

Case Study 1: Neuroprotection in Animal Models

A study evaluated the efficacy of a pyrrolidine derivative similar to this compound in a mouse model of Alzheimer's disease. The compound was administered orally, demonstrating substantial brain penetration and neuroprotective effects by reducing neuroinflammation and improving cognitive function .

Case Study 2: Anticancer Activity Assessment

In another study assessing the anticancer activity of related pyrrolidine compounds, researchers treated A549 lung cancer cells with various concentrations of these compounds. The results indicated that certain derivatives led to a significant reduction in cell viability compared to controls, although this compound was not specifically tested .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Pathways : As an nSMase2 inhibitor, it may alter sphingolipid metabolism, impacting cell signaling pathways associated with neurodegeneration.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
NeuroprotectiveInhibition of nSMase2; reduced exosome release
AnticancerCytotoxicity against A549 cells
AntimicrobialActivity against Gram-positive/negative bacteria

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